molecular formula C8H15N3O2 B2469581 Ethyl 6-azidohexanoate CAS No. 65374-10-9

Ethyl 6-azidohexanoate

Cat. No. B2469581
CAS RN: 65374-10-9
M. Wt: 185.227
InChI Key: ONUGSWFFTHJOQF-UHFFFAOYSA-N
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Description

Ethyl 6-azidohexanoate is a chemical compound with the molecular formula C8H15N3O2 . It contains a total of 28 atoms, including 15 Hydrogen atoms, 8 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms .


Synthesis Analysis

The synthesis of Ethyl 6-azidohexanoate involves various processes. For instance, an undergraduate laboratory experiment describes the synthesis of an internal standard, ethyl 6-acetyloxyhexanoate, for the quantification of various aroma compounds in juice through GC-FID analysis . Another source mentions the synthesis routes of Ethyl 6-azidohexanoate with experiment details and outcomes.


Molecular Structure Analysis

The ethyl 6-azidohexanoate molecule contains a total of 27 bonds; 12 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 triple bond, and 1 ester (aliphatic) .


Chemical Reactions Analysis

The reaction of ester hydrolysis is chosen for practical reasons. It takes place with rather low rates, so that changes can be observed on time scales of minutes . Another study discusses the determination of the rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali (sodium hydroxide) .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

Ethyl 6-azidohexanoate is a versatile compound in organic chemistry, mainly used as a building block in synthesizing various complex molecules. Its application in the synthesis of the commercial fragrance compound ethyl 6-acetoxyhexanoate (Berryflor) demonstrates its utility in creating compounds with specific aromatic properties. The process involves a two-step synthesis starting with inexpensive e-caprolactone, showcasing ethyl 6-azidohexanoate’s role in cost-effective and scalable chemical synthesis (McCullagh & Hirakis, 2017).

Material Science and Catalyst Applications

Ethyl 6-azidohexanoate is also recognized for its applications in material science, particularly as a metal-organic precursor. Its derivatives, such as metal alkanoates, are integral in various industrial processes, including catalysts for ring-opening polymerizations and painting industries for their properties as driers. The compound’s versatility is further highlighted by its extensive use in the synthesis of materials, suggesting a critical role in precursor chemistry and material science (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

Sustainability and Chemical Process Optimization

In the context of sustainability, ethyl 6-azidohexanoate-related compounds have been studied for their role in producing higher alcohols from ethanol via the Guerbet reaction. The use of sustainability metrics alongside laboratory research highlights the compound's potential in promoting environmentally friendly chemical processes. This research provides valuable insights into the challenges and opportunities of bio-based routes compared to conventional fossil-based processes, signifying the importance of ethyl 6-azidohexanoate and its derivatives in future sustainable chemical industries (Patel et al., 2015).

Biofabrication and Medical Applications

The functionalization of ethyl cellulose with azide groups to produce clickable electrospun fibers exemplifies the biomedical applications of ethyl 6-azidohexanoate derivatives. The biocompatibility of these novel candidates, demonstrated by high cell viability, underscores their potential in biofabrication and medical applications. This innovative approach to scaffold formation through click chemistry indicates the compound’s significant role in advancing medical material science (Nada et al., 2018).

Future Directions

While specific future directions for Ethyl 6-azidohexanoate are not mentioned in the search results, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . This suggests that Ethyl 6-azidohexanoate and similar compounds may have potential applications in pharmaceutical research.

properties

IUPAC Name

ethyl 6-azidohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-2-13-8(12)6-4-3-5-7-10-11-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUGSWFFTHJOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-azidohexanoate

Synthesis routes and methods I

Procedure details

A solution of ethyl 6-bromohexanoate (10.0 g, 44.8 mmol), NaN3 (5.83 g, 89.6 mmol) and 25 ml of water in 75 ml of MeOH was refluxed for 3.5 hrs. The MeOH was removed in vacuo and the residue was partitioned between CHCl3 (200 ml) and water (50 ml). The organic layer was separated and washed with water. After drying (Na2SO4) and evaporation of solvent, ethyl 6-azidohexanoate (8.59 g, 100%) was obtained as a colorless oil.
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10 g
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5.83 g
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25 mL
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75 mL
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solvent
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Synthesis routes and methods II

Procedure details

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